molecular formula C14H24N2O3 B3023168 N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine CAS No. 626216-33-9

N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine

Cat. No. B3023168
CAS RN: 626216-33-9
M. Wt: 268.35 g/mol
InChI Key: MIOQNCSZYODKSU-UHFFFAOYSA-N
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Description

The compound of interest, N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine, is a derivative of Schiff base compounds and is related to the class of compounds that have been synthesized and characterized in the provided studies. These compounds are known for their potential antibacterial activity and psychotropic effects. The studies involve the synthesis and characterization of similar compounds, which include variations in the methoxy groups and the central carbon chain .

Synthesis Analysis

The synthesis of related compounds involves the formation of Schiff bases, which are typically synthesized by the condensation of an amine with an aldehyde. In the first study, the compound (2E,3E)-N1,N2-bis(2,3,4-trimethoxy-6-methylbenzylidene)-ethane-1,2-diamine was synthesized and characterized by elemental analysis, IR spectra, and single-crystal X-ray diffraction . Similarly, the second study reports the synthesis of Schiff bases derived from 3,4-dimethoxybenzaldehyde, which are characterized by FT-IR and 1H NMR spectroscopy . These methods are likely applicable to the synthesis of N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine, with modifications to the starting materials to include the appropriate methoxy substituents and the dimethylamino group.

Molecular Structure Analysis

X-ray diffraction analysis in the first study reveals that the synthesized molecule adopts an E configuration about the central C=N functional bond, with phenyl rings being symmetrically parallel . In the second study, the crystal structure determination shows that each imino functional group (-C=N-) is coplanar with its adjacent benzene ring . These findings suggest that the molecular structure of N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine would also exhibit a planar configuration around the imine bond, with potential symmetry in the arrangement of the methoxy groups.

Chemical Reactions Analysis

The studies provided do not detail specific chemical reactions involving the synthesized compounds. However, the formation of Schiff bases is a chemical reaction that involves the nucleophilic attack of an amine on an aldehyde, resulting in the loss of water and the formation of a double bond between nitrogen and carbon . The reactivity of the N,N-dimethylamino group in the target compound could be inferred from the fourth study, where the reductive methylation of cyclohexylamines was performed to obtain N-methyl and N,N-dimethyl derivatives . This suggests that the N,N-dimethylamino group in the target compound could undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical properties such as vapor pressure and molar enthalpies of vaporization of related amines are reported in the third study, which provides experimental data for a range of temperatures and pressures . While the target compound is not directly studied, the physical properties of similar amines could provide a reference for its behavior under various conditions. The chemical properties, such as antibacterial activity, are mentioned in the first study, where the synthesized compound showed moderate antibacterial activity . This suggests that N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine may also possess biological activity, which could be explored in further studies.

Safety and Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . Further information on its safety and hazards couldn’t be found.

properties

IUPAC Name

N',N'-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-16(2)7-6-15-10-11-8-12(17-3)14(19-5)13(9-11)18-4/h8-9,15H,6-7,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOQNCSZYODKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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